Methyl 4-amino-6-ethoxypicolinate
Overview
Description
“Methyl 4-amino-6-ethoxypicolinate” is a chemical compound with the CAS Number: 894803-87-3. Its molecular weight is 196.21 and its IUPAC name is methyl 4-amino-6-ethoxy-2-pyridinecarboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-6-ethoxypicolinate” is represented by the formula C9H12N2O3 . The InChI code for this compound is 1S/C9H12N2O3/c1-3-14-8-5-6 (10)4-7 (11-8)9 (12)13-2/h4-5H,3H2,1-2H3, (H2,10,11) .Physical And Chemical Properties Analysis
“Methyl 4-amino-6-ethoxypicolinate” has a molecular weight of 196.21 . More detailed physical and chemical properties were not found in the sources I accessed.Scientific Research Applications
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Chemistry and Biochemistry
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Pharmaceutical Research
- Compounds similar to Methyl 4-amino-6-ethoxypicolinate, such as aminopyrimidines, have been found to act as inhibitors of various enzymes . These compounds are of substantial interest for their potential antiviral and psychotherapeutic activities .
- The methods of application or experimental procedures in this field typically involve synthesizing the compound and testing its effects on various biological targets .
- The results or outcomes obtained in this field can include the discovery of new potential drug targets or the development of new pharmaceuticals .
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Chemical Synthesis
- Methyl 4-amino-6-ethoxypicolinate is used in the synthesis of various chemical compounds . Its unique structure makes it a valuable component in a variety of chemical reactions .
- The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
- The outcomes of these syntheses can vary greatly depending on the specific conditions and reactants used .
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Pharmacokinetics Research
- Methyl 4-amino-6-ethoxypicolinate has certain physicochemical properties that make it of interest in pharmacokinetics research . This field studies how drugs are absorbed, distributed, metabolized, and excreted in the body .
- The methods of application in this field typically involve using the compound in various in vitro and in vivo experiments to study its behavior in the body .
- The results or outcomes obtained in this field can include a better understanding of how the compound behaves in the body, which can inform drug design and dosage considerations .
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Material Science
- Methyl 4-amino-6-ethoxypicolinate could potentially be used in the field of material science . Its unique chemical structure might make it useful in the synthesis of new materials .
- The methods of application in this field would typically involve using the compound in various synthesis procedures to create new materials .
- The outcomes of these procedures can include the creation of new materials with unique properties .
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Environmental Science
- Methyl 4-amino-6-ethoxypicolinate could potentially be used in environmental science research . For example, it could be used in studies investigating the environmental fate and transport of similar organic compounds .
- The methods of application in this field would typically involve using the compound in various laboratory and field experiments .
- The outcomes of these experiments can include a better understanding of how similar compounds behave in the environment .
properties
IUPAC Name |
methyl 4-amino-6-ethoxypyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-8-5-6(10)4-7(11-8)9(12)13-2/h4-5H,3H2,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWIZRWXSOJODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=N1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468987 | |
Record name | Methyl 4-amino-6-ethoxypicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-6-ethoxypicolinate | |
CAS RN |
894803-87-3 | |
Record name | Methyl 4-amino-6-ethoxypicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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